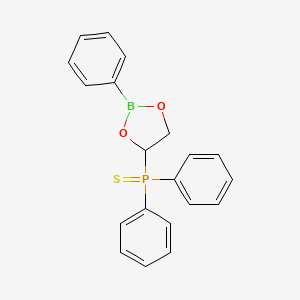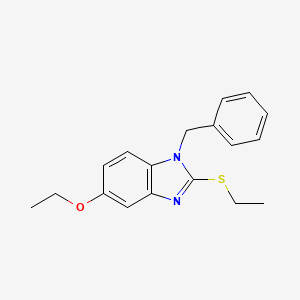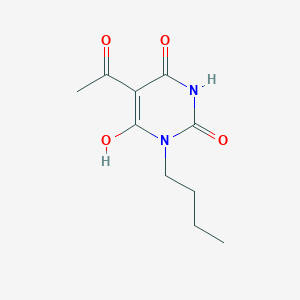
Diphenyl(2-phenyl-1,3,2-dioxaborolan-4-yl)phosphane sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano es un complejo compuesto organofosforado que presenta una combinación única de átomos de boro, fósforo y azufre dentro de su estructura
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano generalmente implica la reacción del sulfuro de difenilfosfina con un derivado de ácido borónico. Un método común incluye el uso de 4-bromo-2-fenil-1,3,2-dioxaborolano como material de partida, que se somete a una reacción de acoplamiento con sulfuro de difenilfosfina en presencia de un catalizador de paladio y una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en una atmósfera inerte a temperaturas elevadas para garantizar altos rendimientos .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano no están bien documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de óxido de fosfina.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfuro de fosfano en un grupo fosfina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Principales Productos Formados
Oxidación: Derivados de óxido de fosfina.
Reducción: Derivados de fosfina.
Sustitución: Varios compuestos biarilicos dependiendo del socio de acoplamiento utilizado en la reacción.
Aplicaciones Científicas De Investigación
Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica, particularmente en reacciones de acoplamiento cruzado para formar moléculas orgánicas complejas.
Medicina: Investigado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de productos farmacéuticos.
Industria: Utilizado en la producción de materiales avanzados, incluidos polímeros y materiales electrónicos.
Mecanismo De Acción
El mecanismo de acción del Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano implica su capacidad para participar en varias reacciones químicas debido a la presencia de átomos de boro, fósforo y azufre reactivos. El átomo de boro en el anillo dioxaborolano puede formar complejos estables con otras moléculas, facilitando las reacciones de acoplamiento cruzado. El átomo de fósforo puede sufrir reacciones de oxidación y reducción, alterando la reactividad y las propiedades del compuesto. El átomo de azufre también puede participar en diversas transformaciones químicas, ampliando aún más la versatilidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
N,N-Difenil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)anilina: Similar en estructura pero carece del grupo sulfuro de fosfano.
Éster de pinacol de ácido 4-(difenilamino)fenilborónico: Contiene un grupo éster de ácido borónico pero difiere en la presencia de un grupo amino en lugar de un grupo sulfuro de fosfano.
Singularidad
Sulfuro de difenil(2-fenil-1,3,2-dioxaborolan-4-il)fosfano es único debido a la combinación de átomos de boro, fósforo y azufre dentro de su estructura. Esta combinación confiere reactividad y propiedades distintas, lo que lo convierte en un compuesto valioso en diversos procesos y aplicaciones químicas .
Propiedades
Fórmula molecular |
C20H18BO2PS |
|---|---|
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
diphenyl-(2-phenyl-1,3,2-dioxaborolan-4-yl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H18BO2PS/c25-24(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-22-21(23-20)17-10-4-1-5-11-17/h1-15,20H,16H2 |
Clave InChI |
LHCRFYYUDGEDFY-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(O1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487740.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylcarbonyl)amino]benzoate](/img/structure/B12487743.png)
![1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487746.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)

![2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12487762.png)

![4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine](/img/structure/B12487771.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]ethyl}pyridine hydrochloride](/img/structure/B12487773.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487785.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12487789.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12487793.png)
![3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12487798.png)
